PDE11-IN-1 is classified as a phosphodiesterase inhibitor, specifically targeting the PDE11A isoform. It is derived from a series of synthetic compounds developed through high-throughput screening methods aimed at identifying selective inhibitors. The compound's structure and activity have been characterized in various studies, highlighting its specificity for PDE11A compared to other phosphodiesterases.
The synthesis of PDE11-IN-1 involves multiple steps, typically beginning with the preparation of a precursor compound that is then subjected to various chemical transformations. The general synthetic route may include:
The synthesis process is optimized for yield and purity, ensuring that the final product exhibits the desired pharmacological properties.
The molecular structure of PDE11-IN-1 features a complex arrangement that allows for selective binding to the active site of phosphodiesterase 11A. Key structural components include:
Data on the molecular weight, solubility, and stability under physiological conditions are critical for understanding its behavior in biological systems.
PDE11-IN-1 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
The kinetics of these reactions can be characterized using enzyme assays to determine inhibition constants and efficacy.
The mechanism of action for PDE11-IN-1 involves competitive inhibition of phosphodiesterase 11A. By binding to the active site of the enzyme, it prevents the hydrolysis of cyclic nucleotides, thus increasing their intracellular concentrations. This elevation has several downstream effects:
Quantitative data from studies demonstrate the relationship between PDE11-IN-1 concentration and its inhibitory effects on phosphodiesterase 11A activity.
PDE11-IN-1 exhibits several important physical and chemical properties:
These properties are critical for formulating effective drug delivery systems.
PDE11-IN-1 has potential applications across several fields:
Research continues into optimizing this compound for clinical use, with ongoing studies aimed at understanding its full therapeutic potential.
PDE11-IN-1 (CAS No. 522652-41-1) is a heterocyclic small molecule inhibitor with the empirical formula C₁₆H₁₀ClN₃O₃S and a molecular weight of 359.79 g/mol. Its systematic name is N-[2-chloro-6-(1-oxo-3H-isobenzofuran-1-yl)phenyl]-1,3-thiazole-4-carboxamide, though it is commonly recognized by its core pyrazolopyridine scaffold featuring a chloro-substituted phenyl ring and fused thiophene moiety [1] [2]. The SMILES notation is O=C(N1C2=CC=CC(Cl)=C2)N=C3SC4=CC(OC)=CC=C4N3C1=O
, reflecting a planar, polyaromatic structure with moderate lipophilicity (calculated cLogP ~3.5) [5].
Table 1: Key Physicochemical Properties of PDE11-IN-1
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₀ClN₃O₃S |
Molecular Weight (g/mol) | 359.79 |
CAS Registry Number | 522652-41-1 |
Appearance | Light yellow solid |
Solubility (DMSO) | 2.5 mg/mL (6.95 mM) |
Purity (HPLC) | >95% |
The compound exhibits limited aqueous solubility but dissolves sufficiently in dimethyl sulfoxide (DMSO) for in vitro studies (2.5 mg/mL). Its crystalline solid form is stable under inert conditions at -80°C for ≥6 months, though solutions degrade within 1 month at -20°C due to hydrolytic susceptibility of the carbonyl groups [1] [2].
The synthetic route to PDE11-IN-1 involves a multi-step heterocyclic assembly, starting from 2-chloro-6-nitrobenzoic acid. Key stages include:
Stability assessments reveal significant sensitivity to hydrolytic degradation, particularly under acidic (pH <4) or alkaline (pH >9) conditions. The lactam and amide bonds undergo cleavage, generating inactive metabolites like 2-chloro-6-aminobenzoic acid and thiophene carboxylates. In biological matrices (plasma, liver microsomes), PDE11-IN-1 shows moderate metabolic stability with a half-life (t₁/₂) of <2 minutes in human liver microsomes, primarily via oxidative demethylation of the methoxy group and glutathione conjugation to the thiophene ring [5]. Stabilization strategies include lyophilization for long-term storage (-80°C) and formulation with antioxidants in pharmacokinetic studies [1].
PDE11-IN-1 demonstrates submicromolar potency against human PDE11A isoforms, with an IC₅₀ of 0.69 µM in enzymatic assays using recombinant proteins. It exhibits >100-fold selectivity for PDE11A over other PDE families (PDE1–PDE10), attributed to its unique interaction with the PDE11A catalytic pocket [1] [4]. Notably, it inhibits the PDE11A4 isoform (predominant in the hippocampus and adrenal cortex) more effectively than PDE11A1–3, likely due to isoform-specific differences in the regulatory GAF-B domain [5] [9].
Table 2: Selectivity Profile of PDE11-IN-1
PDE Isoform | IC₅₀ (µM) | Selectivity Ratio (vs. PDE11A) |
---|---|---|
PDE11A4 | 0.69 | 1.0 (Reference) |
PDE5A | >100 | >145 |
PDE6C | >100 | >145 |
PDE9A | >100 | >145 |
PDE1B | 85.2 | 123 |
The compound’s selectivity was validated in yeast-based growth assays expressing human PDE11A4, where it reversed 5-fluoroorotic acid (5FOA)-induced growth inhibition at nanomolar concentrations. Cellular activity was confirmed in human adrenocortical H295R cells, where PDE11-IN-1 (10 µM) increased intracellular cAMP by 3.2-fold and cortisol secretion by 2.8-fold within 2 hours—effects absent in PDE11-deficient HeLa cells [4] [7]. This functional selectivity underscores its utility for probing PDE11A-dependent signaling.
Systematic modifications of the PDE11-IN-1 scaffold reveal critical pharmacophores for PDE11A4 inhibition:
Table 3: Key SAR Trends in Pyrazolopyridine-Based PDE11 Inhibitors
Modification Site | Structural Change | Effect on PDE11A4 IC₅₀ | Effect on Selectivity |
---|---|---|---|
C-3 position | H vs. CH₃ | 5-fold loss if H | No change |
C-6 heterocycle | Thiophene vs. pyrazole | 8-fold loss | Reduced PDE5 inhibition |
Amide substituent | Diethyl vs. cyclopropyl | 3-fold improvement | Improved metabolic stability |
Methoxy group | -OCH₃ vs. -CN | 2-fold loss | Increased PDE2A off-target |
Lead optimization efforts have yielded analogs like BC11-38 (a diethylamide derivative) with 10-fold enhanced potency (IC₅₀ = 0.07 µM) and improved microsomal stability (t₁/₂ = 45 min). The conserved glutamine hinge interaction (Gln736 in PDE11A4) is critical, as mutagenesis of this residue abolishes inhibition. Docking studies suggest the chloro-phenyl and thiophene groups occupy the hydrophobic clamp region, while the methoxy group extends toward solvent-exposed loops, explaining its tolerance for polar substituents [5] [10]. These insights guide the design of next-generation inhibitors with optimized brain permeability for neurological applications [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: